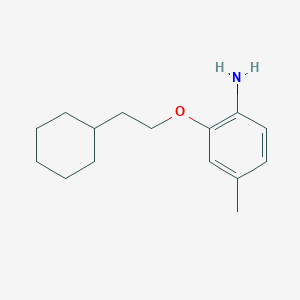

2-(2-Cyclohexylethoxy)-4-methylaniline

Description

Properties

IUPAC Name |

2-(2-cyclohexylethoxy)-4-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-12-7-8-14(16)15(11-12)17-10-9-13-5-3-2-4-6-13/h7-8,11,13H,2-6,9-10,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZVCWOUSJFSPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCCC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 2-(2-Cyclohexylethoxy)-4-methylaniline

This is a comprehensive technical guide for 2-(2-Cyclohexylethoxy)-4-methylaniline , designed for researchers and drug development professionals.

CAS Number: 946683-20-1 Document Type: Technical Monograph & Synthesis Guide Version: 1.0 (Current as of 2026)

Part 1: Executive Summary & Chemical Identity

2-(2-Cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1) is a specialized aromatic amine intermediate used primarily in medicinal chemistry.[1] It serves as a critical building block for synthesizing small molecule drugs, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) and G-Protein Coupled Receptor (GPCR) ligands. The compound features a lipophilic cyclohexylethyl ether tail at the ortho-position relative to the amine, a structural motif often employed to occupy hydrophobic pockets within protein binding sites (e.g., the ATP-binding pocket of kinases).

Chemical Identification Data

| Property | Specification |

| Chemical Name | 2-(2-Cyclohexylethoxy)-4-methylaniline |

| CAS Number | 946683-20-1 |

| Molecular Formula | C₁₅H₂₃NO |

| Molecular Weight | 233.35 g/mol |

| SMILES | CC1=CC(OCCC2CCCCC2)=C(N)C=C1 |

| InChI Key | Derived from structure |

| Structural Class | Ortho-alkoxy Aniline / Toluidine Derivative |

| Appearance | Pale yellow to brown viscous oil or low-melting solid |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of CAS 946683-20-1 typically follows a convergent route involving the alkylation of a nitrophenol precursor followed by reduction. This protocol ensures high regioselectivity and minimizes over-alkylation byproducts.

Retro-Synthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors: 4-Methyl-2-nitrophenol and 2-Cyclohexylethyl bromide .

Figure 1: Convergent synthesis pathway for CAS 946683-20-1 via Williamson ether synthesis and nitro reduction.

Detailed Experimental Protocol

Step 1: Williamson Ether Synthesis

Objective: Formation of the ether linkage between the phenolic oxygen and the cyclohexylethyl tail.

-

Reagents:

-

4-Methyl-2-nitrophenol (1.0 eq)

-

2-Cyclohexylethyl bromide (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

-

-

Procedure:

-

Charge a reaction vessel with 4-Methyl-2-nitrophenol and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.

-

Add 2-Cyclohexylethyl bromide dropwise.

-

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.

-

Workup: Cool to RT, pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

-

Yield Expectation: 85–92% (Yellow oil/solid).

-

Step 2: Nitro Group Reduction

Objective: Selective reduction of the nitro group to the primary amine without cleaving the ether.

-

Reagents:

-

Intermediate Nitro compound (from Step 1)

-

Catalyst: 10% Pd/C (5 wt% loading) or Iron powder (Fe) with NH₄Cl.

-

Solvent: Ethanol or Methanol.

-

Hydrogen Gas (H₂) (Balloon pressure sufficient).

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the nitro intermediate in Ethanol.

-

Add Pd/C catalyst carefully under inert atmosphere (N₂).

-

Purge with H₂ and stir vigorously at RT for 2–4 hours.

-

Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc gradient) or recrystallization (Ethanol/Water).

-

Yield Expectation: 90–95%.

-

Part 3: Analytical Characterization & QC

To ensure the material is suitable for high-value pharmaceutical research, the following quality control parameters must be met.

Expected Analytical Profile

| Method | Characteristic Signals / Result |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.5–6.8 ppm: Aromatic protons (3H, characteristic 1,2,4-substitution pattern).δ 4.5 ppm: Broad singlet (-NH₂, 2H, exchangeable).δ 3.9 ppm: Triplet (-O-CH₂-, 2H).δ 2.1 ppm: Singlet (-CH₃, 3H).δ 0.9–1.8 ppm: Multiplets (Cyclohexyl + Ethyl chain protons). |

| HPLC Purity | > 98.0% (Area %) at 254 nm. |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 234.2 m/z. |

| Appearance | Off-white to pale brown solid or viscous oil. |

QC Decision Logic (Graphviz)

Figure 2: Quality Control workflow for validating CAS 946683-20-1 batches.

Part 4: Safety & Handling

-

Hazards: As an aniline derivative, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact . It may cause skin sensitization and eye irritation.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine group (browning).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

References

-

GuideChem. (2025). CAS 946683-20-1 Entry: 2-(2-Cyclohexylethoxy)-4-methylaniline.[1][2][3][4] Retrieved from

-

PubChem. (2025). Compound Summary for 4-Methyl-2-nitrophenol (Precursor CAS 119-33-5). Retrieved from

-

ChemicalBook. (2025). Product List: 2-(2-Cyclohexylethoxy)-4-methylaniline. Retrieved from

-

Organic Syntheses. (2024). General Procedures for Williamson Ether Synthesis and Nitro Reduction. (Standard Reference Methodology). Retrieved from

Sources

An In-depth Technical Guide to the Properties and Applications of 2-Alkoxy-4-methylaniline Derivatives

Foreword: The Strategic Value of the 2-Alkoxy-4-methylaniline Scaffold

In the landscape of medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount. The 2-alkoxy-4-methylaniline core represents a class of deceptively simple yet highly versatile building blocks. The specific placement of the alkoxy and methyl groups on the aniline ring imparts a unique combination of steric and electronic properties. The electron-donating nature of both the amino and alkoxy groups activates the ring for further functionalization, while their ortho/para-directing effects, combined with the steric influence of the methyl group, offer a degree of regiochemical control in subsequent synthetic transformations. This guide provides an in-depth exploration of the core properties, synthesis, and reactivity of these derivatives, offering field-proven insights for researchers engaged in drug discovery and novel material development.

Core Molecular Structure and Physicochemical Properties

The foundational structure of this class of compounds is characterized by an aniline ring substituted at the 2-position with an alkoxy group (-OR) and at the 4-position with a methyl group (-CH₃). This arrangement creates a specific electronic and steric environment that dictates the molecule's reactivity and physical properties.

Caption: General structure of 2-alkoxy-4-methylaniline derivatives.

Physicochemical Data of Representative Derivatives

The nature of the alkoxy group (R in -OR) significantly influences the compound's physical properties, such as melting point, boiling point, and solubility. Below is a summary of properties for common examples.

| Property | 2-Methoxy-4-methylaniline | 2-Ethoxy-4-methylaniline | 4-Fluoro-2-methoxy-N-methylaniline (HCl Salt) |

| CAS Number | 39538-68-6 | 23385-44-6[1] | 941294-13-9[2] |

| Molecular Formula | C₈H₁₁NO | C₉H₁₃NO[1] | C₈H₁₀FNO[2] |

| Molecular Weight | 137.18 g/mol | 151.21 g/mol [1] | 155.17 g/mol [2] |

| Physical Form | Solid | Liquid (implied) | Solid (implied) |

| Melting Point | 31-33 °C[3] | Not available | Not available |

| Density | 1.043 g/mL at 25 °C[3] | 1.018 g/cm³ (Predicted)[4] | Not available |

| logP (Predicted) | Not available | 2.1[1] | 2.30[2] |

| TPSA (Predicted) | Not available | 35.3 Ų[1] | 21.26 Ų[2] |

Synthesis of 2-Alkoxy-4-methylaniline Derivatives

A robust and widely applicable synthetic strategy for this class of compounds involves the reduction of a corresponding nitroaromatic precursor. This method is favored due to the commercial availability of diverse nitroanisole starting materials and the high efficiency of catalytic hydrogenation.

Causality in Synthetic Design

The choice of a nitroarene reduction pathway is strategic. The nitro group (-NO₂) is a strong electron-withdrawing group, which facilitates certain electrophilic aromatic substitution reactions if further modifications to the ring are needed prior to reduction. More importantly, its reduction to a primary amine (-NH₂) is a well-established, high-yielding transformation that is typically clean and chemoselective. Catalysts like Palladium on Carbon (Pd/C) are chosen for their high activity and selectivity, ensuring that other functional groups on the ring, such as the alkoxy group and halogens, remain unaffected under standard hydrogenation conditions.

Caption: Synthetic workflow via catalytic hydrogenation of a nitro precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol provides a generalized, self-validating methodology for the synthesis of a 2-alkoxy-4-methylaniline derivative from its nitro precursor.[5]

Materials:

-

Substituted 1-alkoxy-4-methyl-2-nitrobenzene (1.0 eq)

-

Palladium on Carbon (10% Pd, ~5 mol%)

-

Methanol (or Ethanol/Ethyl Acetate)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Celite® or other filtration aid

Procedure:

-

Dissolution: In a round-bottom flask suitable for hydrogenation, dissolve the 1-alkoxy-4-methyl-2-nitrobenzene starting material in a suitable solvent like methanol. The volume should be sufficient to create a stirrable slurry, typically 10-20 mL per gram of starting material.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Causality Note: Pd/C is pyrophoric and should be handled with care, especially when dry. Adding it under an inert atmosphere prevents potential ignition with the solvent.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect it to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure the reaction atmosphere is free of air.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the UV-active starting material and the appearance of the aniline product (which may require staining to visualize). The reaction is typically complete within 2-6 hours.

-

Catalyst Removal: Upon completion, carefully purge the reaction flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Causality Note: The Celite pad prevents fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent during filtration to prevent ignition upon exposure to air.

-

Workup: Wash the filter cake with additional solvent (methanol) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 2-alkoxy-4-methylaniline derivative. The product can be further purified by flash column chromatography or recrystallization if necessary.

Spectroscopic Characterization Profile

Structural confirmation of the synthesized derivatives is achieved through a combination of spectroscopic techniques. The predictable electronic environment of the scaffold gives rise to a characteristic spectral profile.[2]

| Technique | Expected Characteristics for the 2-Alkoxy-4-methylaniline Core |

| ¹H NMR | Aromatic Protons (3H): Signals typically appear in the ~6.5-7.0 ppm range, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring. NH₂ Protons (2H): A broad singlet around ~3.5-4.5 ppm, which is exchangeable with D₂O. Alkoxy Protons (-OR): A singlet (for -OCH₃) around ~3.8 ppm or a quartet/triplet pattern (for -OCH₂CH₃) further upfield. Methyl Protons (-CH₃): A sharp singlet around ~2.2-2.4 ppm.[2] |

| ¹³C NMR | Aromatic Carbons (6C): Six distinct signals are expected. The carbon bearing the amino group (C1) and the carbon bearing the alkoxy group (C2) are typically shifted downfield. Alkoxy Carbon(s): A signal around ~55-60 ppm for a methoxy group. Methyl Carbon: A signal in the aliphatic region, typically ~20 ppm.[2] |

| FT-IR (cm⁻¹) | N-H Stretch: A characteristic pair of sharp peaks (symmetric and asymmetric stretching) in the ~3350-3450 cm⁻¹ region, indicative of a primary amine. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. C=C Aromatic Stretch: Peaks in the ~1500-1600 cm⁻¹ region. C-O-C Stretch: An asymmetric stretch for the ether linkage, typically found around ~1220-1260 cm⁻¹.[2] |

| Mass Spec | The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the specific derivative is expected. |

Reactivity and Applications in Drug Development

The utility of 2-alkoxy-4-methylaniline derivatives stems from their predictable reactivity, making them valuable intermediates for building more complex, biologically active molecules.[6]

Key Reactivity Pathways

The nucleophilic primary amine and the activated aromatic ring are the primary sites of reactivity.

Caption: Key reactivity pathways of the 2-alkoxy-4-methylaniline scaffold.

Role as a Pharmaceutical Intermediate

The scaffold is a key component in the synthesis of a variety of therapeutic agents. Its structure is found in molecules designed as:

-

Anticancer Agents: Derivatives have been incorporated into novel 2-morpholino-4-anilinoquinolines and 2-substituted aniline pyrimidines evaluated for their antitumor properties.[7][8]

-

Antimicrobial Agents: The core is used to build 2-(amino)quinazolin-4(3H)-one derivatives that have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[9]

-

Protein Degrader Building Blocks: Specific functionalized versions, such as 4-fluoro-2-methoxy-N-methylaniline, are explicitly used as building blocks in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a cutting-edge modality in drug discovery.[2]

-

Antimalarial Compounds: Vanillin-aniline hybrid derivatives, which can include the 2-alkoxy-4-methylaniline motif, have been explored for their antimalarial activity against P. falciparum.[10]

Safety and Handling

Substituted anilines as a class require careful handling due to potential toxicity.[2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

-

General Hazards: Many derivatives are classified as irritants, causing skin and serious eye irritation.[11][12] They may also cause respiratory irritation.[12] Acute oral toxicity is a common concern.[3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. Work should be conducted in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

The 2-alkoxy-4-methylaniline framework represents a privileged scaffold in synthetic and medicinal chemistry. Its value is derived not from extreme complexity, but from a well-defined and predictable set of physicochemical and reactive properties. The ability to readily synthesize these compounds and the strategic positioning of their functional groups provide chemists with a reliable platform for constructing complex molecular architectures. For drug development professionals, these derivatives serve as indispensable starting points for generating libraries of compounds with diverse biological activities, from anticancer to antimicrobial agents, underscoring their continued importance in the pursuit of novel therapeutics.

References

-

2-Methyl-4-Methoxyaniline - ChemBK. (2024, April 9). ChemBK. [Link]

-

2-Methoxy-4-methylaniline, HCl | 71288-98-7. Angene. [Link]

-

2-Ethoxy-4-methylaniline | C9H13NO. PubChem, NIH. [Link]

-

Synthesis, Selected Transformations, and Biological Activity of Alkoxy Analogues of Lepidilines A and C. PMC, NIH. [Link]

-

Developmental toxicity of N-methylaniline following prenatal oral administration in rats. ResearchGate. [Link]

-

Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Medium. [Link]

-

Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

-

Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. PMC, NIH. [Link]

-

Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. PubMed, NIH. [Link]

-

Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids. ResearchGate. [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]

-

Toxicological Profile for Methylenedianiline. NCBI Bookshelf. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. PMC, NIH. [Link]

- Manufacturing method for halogen substituted N-methylaniline.

-

4-Methoxy-2-methylaniline. Georganics. [Link]

-

Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. MDPI. [Link]

-

2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. PMC, NIH. [Link]

-

Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. MDPI. [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. [Link]

Sources

- 1. 2-Ethoxy-4-methylaniline | C9H13NO | CID 24706534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methoxy-4-methylaniline 98 39538-68-6 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors [mdpi.com]

- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 10. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. 4-Methoxy-2-methylaniline - High purity | EN [georganics.sk]

2-(2-Cyclohexylethoxy)-4-methylaniline molecular weight and formula

An In-depth Technical Guide to the Molecular Characteristics of 2-(2-Cyclohexylethoxy)-4-methylaniline

Abstract

This technical guide provides a comprehensive analysis of the fundamental molecular properties of 2-(2-Cyclohexylethoxy)-4-methylaniline, a compound of interest in contemporary chemical research and drug development. The primary focus of this document is the accurate determination of its molecular formula and weight, which are foundational parameters for all subsequent experimental and theoretical work. This guide will detail the structural elucidation, the derivation of the molecular formula, and the calculation of the molecular weight, providing researchers, scientists, and drug development professionals with a reliable reference for this specific molecule.

Introduction: The Importance of Foundational Molecular Data

In the realm of chemical and pharmaceutical sciences, a precise understanding of a molecule's composition and mass is paramount. The molecular formula and weight are not mere statistical data; they are the cornerstone of stoichiometry, the basis for analytical characterization, and a critical factor in the design of synthetic routes and the interpretation of biological activity. For a novel or specialized compound such as 2-(2-Cyclohexylethoxy)-4-methylaniline, establishing these fundamental properties with a high degree of confidence is the first step in a rigorous scientific investigation. This guide serves to establish this foundational data through a detailed, first-principles approach.

Structural Elucidation and Molecular Formula Determination

The unambiguous determination of the molecular formula of 2-(2-Cyclohexylethoxy)-4-methylaniline is predicated on a correct interpretation of its chemical structure as described by its IUPAC name. The name itself provides a blueprint for the atomic arrangement.

Deconstruction of the IUPAC Name

The name "2-(2-Cyclohexylethoxy)-4-methylaniline" can be systematically broken down to reveal its constituent parts:

-

Aniline : This is the parent structure, a benzene ring substituted with an amino group (-NH₂).

-

4-methyl : A methyl group (-CH₃) is attached to the fourth carbon atom of the aniline ring (para to the amino group).

-

2-(2-Cyclohexylethoxy) : This describes a more complex substituent at the second carbon atom of the aniline ring (ortho to the amino group).

-

ethoxy : An ethyl group linked via an oxygen atom (-O-CH₂CH₂-).

-

2-Cyclohexyl : A cyclohexyl ring is attached to the second carbon of the ethoxy group.

-

Atom-by-Atom Census for Molecular Formula

By systematically counting each atom within the elucidated structure, we can derive the molecular formula:

-

Carbon (C) :

-

6 atoms in the benzene ring.

-

1 atom in the methyl group.

-

2 atoms in the ethoxy linker.

-

6 atoms in the cyclohexyl ring.

-

Total Carbon Atoms = 15

-

-

Hydrogen (H) :

-

3 atoms on the benzene ring (positions 3, 5, and 6).

-

2 atoms in the amino group.

-

3 atoms in the methyl group.

-

4 atoms in the ethoxy linker (-CH₂CH₂-).

-

11 atoms in the cyclohexyl ring.

-

Total Hydrogen Atoms = 23

-

-

Nitrogen (N) :

-

1 atom in the amino group.

-

Total Nitrogen Atoms = 1

-

-

Oxygen (O) :

-

1 atom in the ethoxy linker.

-

Total Oxygen Atoms = 1

-

This comprehensive count leads to the definitive molecular formula.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the molecular formula C₁₅H₂₃NO , and the standard atomic weights of the constituent elements, the molecular weight is calculated as follows:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 15 | 12.011 | 180.165 |

| Hydrogen (H) | 23 | 1.008 | 23.184 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 233.355 |

The calculated molecular weight of 2-(2-Cyclohexylethoxy)-4-methylaniline is 233.36 g/mol (rounded to two decimal places).

Summary of Molecular Properties

The fundamental molecular properties of 2-(2-Cyclohexylethoxy)-4-methylaniline are summarized below for quick reference.

| Property | Value |

| Molecular Formula | C₁₅H₂₃NO |

| Molecular Weight | 233.36 g/mol |

Experimental Verification and Methodologies

While theoretical calculation provides a precise molecular weight, experimental verification is a cornerstone of scientific integrity. The following are standard methodologies for confirming the molecular weight and formula of a synthesized compound like 2-(2-Cyclohexylethoxy)-4-methylaniline.

Mass Spectrometry

Mass spectrometry is the primary technique for determining the molecular weight of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle method for a molecule of this type, which will likely protonate at the amine to form the [M+H]⁺ ion.

-

Analysis : The mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The detector records the abundance of ions at each m/z value.

-

Data Interpretation : For 2-(2-Cyclohexylethoxy)-4-methylaniline, the expected m/z for the protonated molecule [C₁₅H₂₃NO + H]⁺ would be approximately 234.18. HRMS can measure this with high precision (to several decimal places), allowing for the confirmation of the elemental composition.

Caption: High-level workflow for mass spectrometry analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of each element in the compound, which can be used to determine the empirical formula.

Experimental Protocol: Combustion Analysis

-

Sample Preparation : A precisely weighed sample of the pure compound is required.

-

Combustion : The sample is combusted in a furnace in the presence of excess oxygen.

-

Gas Separation : The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography.

-

Detection : A thermal conductivity detector measures the amount of each gas.

-

Calculation : The percentages of C, H, and N are calculated. The percentage of oxygen is typically determined by difference. The results should align with the theoretical percentages calculated from the molecular formula C₁₅H₂₃NO.

Conclusion

The molecular formula of 2-(2-Cyclohexylethoxy)-4-methylaniline has been determined to be C₁₅H₂₃NO , with a corresponding molecular weight of 233.36 g/mol . These values, derived from the systematic interpretation of the compound's chemical name, serve as essential parameters for researchers and professionals in the fields of chemistry and drug development. The outlined experimental methodologies provide a framework for the practical verification of these foundational chemical properties, ensuring the accuracy and reliability of subsequent scientific endeavors.

References

For the purpose of this guide, the molecular formula and weight were calculated from first principles based on the IUPAC name. The atomic weights used are the standard values provided by the International Union of Pure and Applied Chemistry (IUPAC). For further reading on the analytical techniques mentioned, the following resources are recommended:

-

Mass Spectrometry: Hoffmann, E. de; Stroobant, V. Mass Spectrometry: Principles and Applications. 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]

-

Elemental Analysis: Skoog, D. A.; West, D. M.; Holler, F. J.; Crouch, S. R. Fundamentals of Analytical Chemistry. 9th ed.; Brooks/Cole: Belmont, CA, 2014. [Link]

2-amino-5-methylphenol ether derivatives literature

An In-depth Technical Guide to the Synthesis and Application of 2-Amino-5-methylphenol Ether Derivatives

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It details the strategic importance of the 2-amino-5-methylphenol scaffold and provides an in-depth exploration of the synthesis, characterization, and application of its ether derivatives. The content herein is curated to provide not only procedural steps but also the underlying scientific rationale to empower innovative research and development.

2-Amino-5-methylphenol, also known by synonyms such as 6-amino-m-cresol and 2-hydroxy-4-methylaniline, is a versatile organic building block with the molecular formula C7H9NO.[1][2] Its structure is characterized by a phenol ring substituted with both an amino (-NH2) and a methyl (-CH3) group, making it a valuable precursor in various industrial syntheses.[1][3] It is a key intermediate in the production of dyes, pigments, and polymer additives.[1] More significantly for the pharmaceutical and agrochemical sectors, its bifunctional nature—possessing a nucleophilic amino group and a reactive phenolic hydroxyl group—allows for selective chemical modifications to generate a diverse library of complex molecules.[3]

The ether derivatives of 2-amino-5-methylphenol, where the phenolic proton is replaced by an alkyl or aryl group, are of particular interest. This modification significantly alters the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, making these derivatives attractive candidates for drug discovery programs and as advanced intermediates.

Core Synthetic Strategies: O-Alkylation

The primary route to synthesizing 2-amino-5-methylphenol ether derivatives is through the O-alkylation (etherification) of the phenolic hydroxyl group. The key challenge in this synthesis is the potential for competitive N-alkylation of the more nucleophilic amino group. Therefore, a robust synthetic strategy often involves a protection-alkylation-deprotection sequence.

Rationale for Amine Protection

The amino group on the aromatic ring is generally more nucleophilic than the phenolic hydroxyl group. Direct alkylation without protection would likely result in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, leading to low yields of the desired compound and creating significant purification challenges. To ensure selective O-alkylation, the amino group is temporarily "masked" with a protecting group. A common choice is the acetyl group (Ac), introduced using acetic anhydride, which is stable under the basic conditions required for etherification and can be readily removed later under acidic or basic hydrolysis.

The Williamson Ether Synthesis

The Williamson ether synthesis is the most prevalent and reliable method for this transformation. The mechanism involves two key steps:

-

Deprotonation: A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide anion. The choice of base is critical; strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are effective.

-

Nucleophilic Substitution: The resulting phenoxide attacks an alkyl halide (or other electrophile with a good leaving group, such as a tosylate) in an SN2 reaction to form the desired ether linkage.

The overall synthetic workflow is illustrated below.

Caption: General workflow for the synthesis of 2-amino-5-methylphenol ether derivatives.

Experimental Protocol: Synthesis of 2-Methoxy-4-methylaniline

This section provides a detailed, self-validating protocol for the synthesis of a representative ether derivative, 2-methoxy-4-methylaniline, from 2-amino-5-methylphenol.

Materials and Reagents

| Reagent | Formula | M.W. | Quantity | Moles |

| 2-Amino-5-methylphenol | C₇H₉NO | 123.15 | 12.3 g | 0.10 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 11.2 mL | 0.12 |

| Pyridine | C₅H₅N | 79.10 | 9.7 mL | 0.12 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.7 g | 0.15 |

| Iodomethane (CH₃I) | CH₃I | 141.94 | 7.5 mL | 0.12 |

| Acetone | C₃H₆O | 58.08 | 250 mL | - |

| 6M Hydrochloric Acid | HCl | 36.46 | ~100 mL | - |

| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Step-by-Step Procedure

Part A: Protection of the Amino Group

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methylphenol (12.3 g, 0.10 mol) in pyridine (50 mL).

-

Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.

-

Workup: Pour the reaction mixture into 200 mL of ice-cold water. The protected product, N-(2-hydroxy-4-methylphenyl)acetamide, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

Part B: O-Alkylation (Etherification)

-

Setup: To a 500 mL round-bottom flask, add the dried N-(2-hydroxy-4-methylphenyl)acetamide from the previous step, anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

-

Alkylation: Add iodomethane (7.5 mL, 0.12 mol) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours.

-

Monitoring: Follow the reaction progress by TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the starting acetamide indicates completion.

-

Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude O-methylated intermediate, N-(2-methoxy-4-methylphenyl)acetamide.

Part C: Deprotection of the Amino Group

-

Setup: Transfer the crude intermediate to a 250 mL round-bottom flask. Add 6M aqueous hydrochloric acid (100 mL).

-

Hydrolysis: Heat the mixture to reflux for 4 hours.

-

Monitoring: Monitor the hydrolysis by TLC (Eluent: 4:1 Hexane/Ethyl Acetate) until the intermediate is fully consumed.

-

Neutralization & Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) will yield pure 2-methoxy-4-methylaniline.

Applications and Biological Significance

The derivatization of 2-amino-5-methylphenol into its ethers unlocks a wide range of applications, primarily as advanced intermediates in the synthesis of high-value molecules.

Pharmaceutical Scaffolds

The aminophenol scaffold is present in various pharmacologically active compounds.[4] While direct drug applications of 2-amino-5-methylphenol ethers are not extensively documented, they serve as crucial building blocks. For instance, the reaction of the parent compound, 2-amino-5-methylphenol, with hemoglobin produces 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one, a novel phenoxazinone derivative that has demonstrated significant antitumor and antiviral activities.[2][5] This highlights the potential of the core structure to generate bioactive molecules. Ether derivatives provide a synthetically flexible platform to modulate the properties of such compounds for improved efficacy and pharmacokinetics.

Ligand Synthesis and Catalysis

2-Amino-5-methylphenol has been utilized in the synthesis of tridentate Schiff base ligands and novel non-metallocene catalysts.[2][6] The ether derivatives, with their modified electronic and steric properties, can be used to fine-tune the performance of these catalysts for various organic transformations.

Antibacterial Agents

Research has shown that derivatives of 2-amino-5-methylphenol can exhibit promising biological activity. For example, certain Schiff base derivatives have been prepared and shown to possess good antibacterial action.[7] This suggests that the core 2-amino-5-methylphenol structure is a viable starting point for the development of new antimicrobial agents.

The diverse applications are summarized below.

Sources

- 1. scent.vn [scent.vn]

- 2. 2-氨基-5-甲基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 2835-98-5: 2-Amino-5-methylphenol | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-amino-5-methylphenol | Semantic Scholar [semanticscholar.org]

- 6. 2-Amino-5-methylphenol | CAS 2835-98-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. globalresearchonline.net [globalresearchonline.net]

Novel Aniline Building Blocks for Medicinal Chemistry

The Aniline Paradox: Privileged Structures vs. Metabolic Liabilities

In medicinal chemistry, the aniline moiety is a "privileged structure," appearing in approximately 65% of the top 200 small-molecule pharmaceuticals [1]. Its ubiquity stems from its ability to serve as a robust hydrogen bond donor/acceptor and a rigid linker that orients substituents in active sites (e.g., kinase hinge binders).

However, anilines represent a significant structural alert .[1][2] They are prone to metabolic bioactivation via Cytochrome P450 enzymes (specifically CYP1A2 and CYP2C9), leading to the formation of electron-deficient quinone imines. These reactive metabolites (RMs) can covalently bind to nucleophilic residues on proteins (e.g., glutathione, cysteine), causing idiosyncratic drug-induced liver injury (DILI) and mutagenicity [2].

This guide explores novel aniline building blocks designed to retain the geometric and electronic benefits of the parent aniline while mitigating metabolic risks and improving physicochemical properties (LogD, solubility).

Strategic Design: Escaping Flatland and Electronic Shielding

To modernize the aniline scaffold, we employ two primary strategies: Isosteric Saturation and Hyper-Electronic Stabilization .

Bicyclo[1.1.1]pentylamines (BCP-amines): The "3D-Aniline"

The BCP motif is a high-value bioisostere for the phenyl ring. Unlike the planar phenyl ring, the BCP core is a rigid, saturated spacer.

-

Geometry: The distance between the bridgehead carbons in BCP (1.85 Å) closely mimics the para-substitution distance in benzene (2.79 Å), allowing it to fit into similar binding pockets [3].

-

Solubility: The increased fraction of sp3 carbons (

) disrupts crystal lattice energy and improves aqueous solubility. -

Metabolic Stability: Lacking the

-system, BCP-amines cannot form quinone imines, effectively eliminating the primary aniline toxicophore [4].

Pentafluorosulfanyl (SF ) Anilines: The "Super-Trifluoromethyl"

The SF

-

Lipophilicity & Stability: It is more lipophilic and electron-withdrawing than the CF

group ( -

Steric Bulk: The SF

group has a volume roughly equal to a tert-butyl group but is chemically inert. When placed meta or para on an aniline, it blocks metabolic oxidation sites while dramatically increasing membrane permeability [5].

Decision Logic for Aniline Replacement

The following diagram illustrates the strategic selection process for these building blocks.

Figure 1: Decision tree for selecting novel aniline bioisosteres based on specific medicinal chemistry liabilities.

Comparative Physicochemical Data

The table below contrasts a standard aniline with its novel counterparts. Note the dramatic shift in pKa and stability for the BCP analog.

| Property | 4-Chloroaniline (Standard) | 4-SF | 1-Amino-BCP (Saturated Isostere) |

| Geometry | Planar (2D) | Planar (2D) w/ Bulky Tail | Rigid Scaffolding (3D) |

| pKa (Conj. Acid) | ~4.0 | ~2.8 (Less Basic) | ~8.0 (More Basic) |

| LogP | 1.8 | 2.9 (High Lipophilicity) | 0.5 (Lower Lipophilicity) |

| Metabolic Risk | High (Quinone Imine) | Low (Blocked para-site) | Negligible (No Aromaticity) |

| Key Application | General H-bond donor | BBB Permeability / Potency | Solubility / Toxicity Fix |

Experimental Protocols

Protocol A: Scalable Synthesis of Bicyclo[1.1.1]pentylamine (BCP-Amine)

Rationale: Direct amination of [1.1.1]propellane using azides is hazardous. This protocol uses a radical hydrohydrazination approach which is safer and scalable [6].

Reagents:

-

[1.1.1]Propellane (0.5 M in Et2O)

-

Di-tert-butyl azodicarboxylate (DBAD)

-

Phenylsilane (PhSiH3)[3]

-

Catalyst: Mn(dpm)3 (Tris(dipivaloylmethanato)manganese)

Step-by-Step Workflow:

-

Reaction Setup: In a flame-dried Schlenk flask under Argon, dissolve DBAD (1.0 equiv) and Mn(dpm)3 (0.03 equiv) in isopropyl acetate.

-

Propellane Addition: Cool the mixture to 0°C. Slowly add the [1.1.1]propellane solution.

-

Radical Initiation: Add PhSiH3 (1.2 equiv) dropwise. The silane generates the hydridic radical that propagates the chain.

-

Monitoring: Stir at 0°C for 1 hour. Monitor consumption of DBAD by TLC (stain with KMnO4).

-

Intermediate Isolation: Concentrate in vacuo to yield the BCP-hydrazine dicarboxylate.

-

Deprotection/Reduction: Treat the intermediate with 4M HCl in dioxane to remove Boc groups, followed by Raney-Nickel hydrogenation (or Zn/AcOH) to cleave the N-N bond, yielding 1-bicyclo[1.1.1]pentylamine .

Protocol B: Buchwald-Hartwig Coupling for Sterically Hindered Anilines

Rationale: Novel anilines (especially SF5-substituted) are often electron-deficient or sterically hindered, making standard nucleophilic aromatic substitution (S

Reagents:

-

Aryl Halide (1.0 equiv)[4]

-

Novel Aniline (e.g., SF5-aniline) (1.2 equiv)

-

Catalyst: Pd

(dba) -

Ligand: BrettPhos (0.02 equiv)

-

Base: NaO

Bu (1.4 equiv) -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inert Environment: Charge a reaction vial with Pd

(dba) -

Activation: Add anhydrous dioxane and stir at 1200 rpm for 1 minute to pre-complex the catalyst (solution turns from dark red to lighter orange/brown).

-

Substrate Addition: Add the Aryl Halide and the Novel Aniline.

-

Reaction: Seal the vial and heat to 100°C for 12 hours.

-

Self-Validation Check:

-

Color: The reaction should remain homogeneous. Precipitation of Pd black indicates catalyst death (oxygen leak).

-

TLC: Check for disappearance of the aryl halide.

-

-

Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Mechanistic Visualization: Pd-Catalyzed Amination

Understanding the catalytic cycle is crucial when troubleshooting low yields with these novel blocks. The reductive elimination step is often the bottleneck for electron-deficient SF5-anilines.

Figure 2: Catalytic cycle for Buchwald-Hartwig amination. For SF5-anilines, the Deprotonation step is fast, but Reductive Elimination requires bulky ligands like BrettPhos to force the product off the metal.

References

-

Structure-Toxicity Trends with Aniline-Based Drugs. Chemical Research in Toxicology. (2011).

-

Metabolic Liabilities of Anilines and Structural Alerts. Cresset Group. (2024).

-

Bicyclo[1.1.1]pentylamine as Bioisosteres of Anilines. Frontiers in Chemistry. (2022).

-

1,2-Difunctionalized Bicyclo[1.1.1]pentanes. Proceedings of the National Academy of Sciences (PNAS). (2018).

-

The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. Rowan Scientific. (2024).

-

Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine. Organic Letters. (2011).

-

Overcoming Challenges in the Synthesis of Sterically Hindered Anilines. BenchChem Protocols. (2024).

Sources

A Presumptive Safety and Handling Guide for 2-(2-Cyclohexylethoxy)-4-methylaniline

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No formal, verified Safety Data Sheet (SDS) for 2-(2-Cyclohexylethoxy)-4-methylaniline is publicly available at the time of this writing. This document is a technical guide designed to establish a robust safety framework through a presumptive hazard assessment. The analysis is based on the well-documented hazards of its core chemical structures: the aniline moiety and the alkyl ether moiety. All handling and experimental protocols should be developed and executed with the understanding that this substance is not fully characterized and must be treated with the highest degree of caution.

Section 1: Substance Identification and Rationale for Presumptive Assessment

-

Chemical Name: 2-(2-Cyclohexylethoxy)-4-methylaniline

-

Synonyms: Benzenamine, 2-(2-cyclohexylethoxy)-4-methyl-

-

Molecular Formula: C₁₅H₂₃NO

-

Structure:

Given the absence of a formal SDS, a risk assessment must be built from first principles, deconstructing the molecule into its primary functional groups to infer its toxicological and safety profile. This guide synthesizes data from well-characterized analogs to provide a conservative and scientifically grounded basis for safe handling.

The core hazards are predicted to derive from two key structural features:

-

The Substituted Aniline Core: Anilines are a class of aromatic amines known for significant toxicity.[1][2] The primary acute hazard is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[2] Many aniline derivatives are also classified as suspected carcinogens and mutagens.[3][4]

-

The Cyclohexylethoxy (Alkyl Ether) Group: Ethers, particularly those with primary or secondary alkyl groups, are known to form explosive peroxides upon exposure to air and light over time.[5][6][7] This autoxidation process can lead to the formation of shock-sensitive crystals, posing a severe explosion risk, especially during distillation or concentration.[5][8]

This guide therefore adopts a cautious approach, assuming the compound exhibits both the toxicological hazards of a substituted aniline and the chemical reactivity hazards of a peroxide-forming ether.

Section 2: Predicted Physicochemical Properties and Hazards

While experimental data is unavailable, the following properties can be estimated based on the structure. These predictions inform potential exposure routes and handling requirements.

| Property | Predicted Value / Characteristic | Implication for Safety |

| Molecular Weight | ~233.35 g/mol | Low volatility, but aerosolization is possible. |

| Physical Form | Likely an oil or low-melting solid at STP. | Poses both dermal contact and potential inhalation risk if heated or aerosolized. |

| Boiling Point | High (likely >250°C). | Distillation requires high vacuum and temperature, significantly increasing peroxide explosion risk.[5] |

| Solubility | Poor in water; Soluble in organic solvents. | Dermal absorption is a primary concern. Spills will not be easily diluted with water. |

Presumptive GHS Classification: Based on analog data for aniline[3][9][10], the following classification should be tentatively assigned:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (Toxic)

-

Serious Eye Damage: Category 1

-

Skin Sensitization: Category 1

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)

-

Carcinogenicity: Category 2 (Suspected of causing cancer)[2][3]

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1[3]

-

Hazardous to the Aquatic Environment (Acute): Category 1[3]

Section 3: Hazard Identification and Mechanistic Insights

3.1 Aniline-Related Toxicological Hazards

Aniline and its derivatives are readily absorbed through the skin, via inhalation, or ingestion.[2] The primary mechanism of toxicity involves metabolic activation in the liver to reactive metabolites. These metabolites, such as phenylhydroxylamine, are potent oxidizing agents that attack red blood cells, leading to methemoglobinemia and potential hemolytic anemia.[4]

-

Symptoms of Acute Exposure: Cyanosis (bluish discoloration of skin and lips), headache, dizziness, nausea, confusion, and in severe cases, seizures and coma.

-

Chronic Exposure Concerns: Prolonged or repeated exposure can cause damage to the spleen, liver, and kidneys.[3] The classification of aniline as a suspected human carcinogen is based on evidence of spleen and bladder tumors in animal studies.[2]

3.2 Ether-Related Chemical Hazards: Peroxide Formation

The cyclohexylethoxy group places this compound in the category of a peroxide-forming chemical.[7] The process of autoxidation is a free-radical reaction with atmospheric oxygen, catalyzed by light and heat.[6]

Caption: Autoxidation process leading to peroxide formation and explosion risk.

This risk is magnified during purification processes. Distillation or solvent evaporation can concentrate peroxides to dangerous levels.[5][8] The presence of crystals, a viscous liquid, or a precipitate in an aged container of an ether are critical warning signs.[7][11]

Section 4: Standard Operating Procedures (SOP) for Safe Handling

The following protocols are mandatory for all work involving this compound.

4.1 Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Personal Protective Equipment:

-

Gloves: Use chemically resistant gloves (e.g., Viton or a laminate glove like SilverShield/4H). Double-gloving is required. Rationale: Anilines are readily absorbed through the skin.

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory. Rationale: Protects against splashes and potential reactions.

-

Lab Coat: A chemically resistant lab coat must be worn and buttoned. Cuffs should be tucked into inner gloves.

-

4.2 Chemical Storage and Monitoring Workflow

Due to the dual-hazard nature, a strict storage and monitoring protocol is essential.

Caption: Mandatory workflow for chemical storage, labeling, and peroxide testing.

-

Labeling: Upon receipt, every container must be labeled with the date received. It must be labeled again with the date it is first opened.[6][8][11]

-

Storage: Store in a tightly sealed, air-impermeable, light-resistant (amber) container in a cool, dark, and well-ventilated area away from heat and ignition sources.[6][8] The headspace of the container should be purged with an inert gas (e.g., argon or nitrogen) after each use.[6]

-

Peroxide Testing: Test for peroxides before each use, especially before any heating or distillation, and at regular intervals (e.g., quarterly for opened containers).[5] If peroxide levels exceed 100 ppm, the material should be disposed of immediately.[7] NEVER attempt to open a container with visible crystals or discoloration.[8][11]

4.3 Weighing and Transfer

-

Perform all transfers in a fume hood.

-

Use disposable equipment where possible to minimize contamination.

-

For solids, use a balance in the hood or a powder-containment enclosure.

-

For liquids, use a syringe or cannula for transfers between sealed vessels.

4.4 Waste Disposal

-

All waste (solid and liquid) must be collected in a designated, labeled hazardous waste container.

-

Do not mix with other waste streams unless compatibility is confirmed.

-

Contaminated PPE must be disposed of as hazardous waste.

Section 5: Emergency Procedures

Immediate action is critical in any exposure scenario.

| Exposure Route | First Aid Protocol |

| Inhalation | 1. Immediately move the victim to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] 3. Seek immediate medical attention. |

| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open.[9] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |

| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |

| Spill | 1. Evacuate the immediate area. 2. Alert colleagues and the area supervisor. 3. If the spill is large, contact the institutional Emergency Health and Safety (EHS) team. 4. For small spills, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous waste. |

Note to Medical Personnel: The primary systemic effect of exposure is likely to be methemoglobinemia. Treatment with methylene blue may be indicated.

References

-

Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds . University of North Carolina at Chapel Hill. [Link]

-

Toxicological and Environmental Aspects of Anilines . ResearchGate. [Link]

-

Peroxide Formation . Department of Chemistry and Biochemistry, University of Maryland. [Link]

-

Safety Data Sheet: Aniline . Chemos GmbH & Co. KG. [Link]

-

Aniline derivative (CID 139070881) . PubChem, National Institutes of Health. [Link]

-

Peroxide-Forming Chemicals – Safety Guidelines . Texas Christian University, Environmental Health & Safety. [Link]

-

Peroxide Forming Chemicals: Management, Retention and Storage . Office of Clinical and Research Safety, VCU. [Link]

-

Aniline replacement in drug-like compounds . Cresset Group. [Link]

-

Safe Handling of Peroxide Forming Chemicals . University of Texas at El Paso, Environmental Health & Safety. [Link]

-

Prioritised substance group: Anilines . HBM4EU. [Link]

-

Aniline Acute Exposure Guideline Levels . National Center for Biotechnology Information. [Link]

-

Aniline - Safety data sheet . Scharlab. [Link]

-

Safety Data Sheet: Aniline . Carl ROTH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. hbm4eu.eu [hbm4eu.eu]

- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 6. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

- 7. ehs.tcu.edu [ehs.tcu.edu]

- 8. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]

- 9. carlroth.com [carlroth.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. utep.edu [utep.edu]

Sourcing and Quality Assurance of 2-(2-Cyclohexylethoxy)-4-methylaniline: A Technical Procurement Guide

This guide provides a comprehensive technical analysis of the supply chain, synthesis, and quality qualification for 2-(2-Cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1), a specialized intermediate used in medicinal chemistry, particularly for lipophilic scaffold construction in drug discovery programs.

Executive Summary

2-(2-Cyclohexylethoxy)-4-methylaniline (CAS 946683-20-1 ) is a critical aniline building block characterized by a lipophilic cyclohexylethyl ether tail.[1] This structural motif is frequently employed in the design of GPCR modulators and Kinase inhibitors to enhance hydrophobic pocket binding and improve oral bioavailability.

For drug development professionals, sourcing this intermediate requires a rigorous qualification strategy to mitigate risks associated with regioisomeric impurities and residual alkylating agents . This guide outlines the chemical profile, industrial synthesis routes, quality specifications, and a validated supplier auditing framework.

Chemical Identity & Technical Profile

| Attribute | Specification |

| Chemical Name | 2-(2-Cyclohexylethoxy)-4-methylaniline |

| CAS Number | 946683-20-1 |

| Molecular Formula | C₁₅H₂₃NO |

| Molecular Weight | 233.35 g/mol |

| SMILES | Cc1ccc(N)c(OCCC2CCCCC2)c1 |

| Appearance | Off-white to pale yellow solid or viscous oil (depending on purity/polymorph) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| Key Functional Groups | Primary Amine (Nucleophile), Ether Linkage (Stable), Cyclohexyl (Lipophilic) |

Industrial Synthesis & Process Chemistry

Understanding the manufacturing route is essential for predicting the impurity profile. The most robust industrial route avoids direct alkylation of the aminophenol to prevent N-alkylation byproducts.

Recommended Route: The Nitro-Reduction Pathway

This pathway ensures regio-selectivity by installing the ether linkage before establishing the amine functionality.

-

Etherification: 2-Nitro-p-cresol (CAS 119-33-5) is alkylated with 2-cyclohexylethyl bromide (or tosylate) using a mild base (K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile).

-

Reduction: The resulting nitro-ether intermediate is reduced to the aniline using catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl or Zn/NH₄Cl).

Synthesis Workflow Diagram

Figure 1: Industrial synthesis pathway emphasizing the Nitro-Reduction route to minimize N-alkylation impurities.

Critical Quality Attributes (CQA) & Impurity Profiling

When sourcing this material for GLP/GMP studies, the following specifications must be met to ensure downstream reaction success (e.g., amide coupling or reductive amination).

Specification Table

| Test Parameter | Acceptance Criteria | Method | Reason for Control |

| Appearance | Off-white to yellow solid | Visual | Oxidation indicator (darkening implies amine oxidation). |

| Assay (HPLC) | ≥ 98.0% (Area %) | HPLC-UV (210/254 nm) | Ensure stoichiometry in next step. |

| 1H-NMR | Conforms to Structure | 1H-NMR (DMSO-d6) | Verify cyclohexyl/ethyl integration. |

| Water Content | ≤ 0.5% | Karl Fischer | Water can quench sensitive reagents (e.g., acid chlorides). |

| Residual Solvents | DMF ≤ 880 ppm | GC-HS | DMF can poison catalysts in subsequent steps. |

| Impurity A (Nitro) | ≤ 0.15% | HPLC | Unreduced intermediate is non-nucleophilic but reactive. |

| Impurity B (Phenol) | ≤ 0.5% | HPLC | Unreacted starting material competes in coupling reactions. |

Supplier Landscape & Qualification

The supply chain for CAS 946683-20-1 is primarily driven by specialized CROs and fine chemical manufacturers in China, with distribution hubs in the US and Europe.

Primary Suppliers (Verified Presence)[5]

-

Hunan Huateng Pharmaceutical Co., Ltd. (Huateng Pharma): [2]

-

Type: Manufacturer/CMO.

-

Strength: Large-scale synthesis capacity (kg to ton). Specializes in PEG and distinct intermediates.

-

Location: Changsha, China.

-

-

Tetrahedron Scientific (Thsci):

-

Type: Specialized Research Supplier.

-

Strength: High-purity catalog items for medicinal chemistry.

-

-

ChemScene / BLD Pharm:

-

Type: Catalog Aggregators/Stockists.

-

Strength: Fast delivery for mg to gram scale (Lead Optimization).

-

Supplier Qualification Workflow

To transition from "Catalog Buy" to "Process Intermediate," follow this qualification logic:

Figure 2: Decision tree for qualifying suppliers of 2-(2-Cyclohexylethoxy)-4-methylaniline.

Handling & Storage Protocols

Anilines are oxidation-sensitive. Proper handling is required to maintain the "Off-white" appearance and purity.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine group can oxidize to form colored azo/nitroso species upon exposure to air and light.

-

Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

-

Stability: Stable for >12 months if stored desicated and dark.

References

-

Huateng Pharma. Product Catalog: 2-(2-Cyclohexylethoxy)-4-methylaniline. Retrieved from

-

Tetrahedron Scientific. Product Detail: CAS 946683-20-1. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 946683-20-1. Retrieved from

-

ChemScene. Product Data Sheet: 2-(2-Cyclohexylethoxy)-4-methylaniline. Retrieved from

Sources

The Strategic Placement of a Simple Ether: An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Ortho-Alkoxy Anilines

Introduction: Beyond a Simple Building Block

The aniline scaffold is a cornerstone in medicinal chemistry, yet its journey from a hit compound to a clinical candidate is often fraught with challenges, including metabolic instability and potential toxicity.[1][2][3] The strategic functionalization of the aniline ring is therefore a critical aspect of drug design. Among the myriad of possible substitutions, the placement of an alkoxy group at the ortho position has emerged as a particularly powerful, albeit nuanced, strategy for modulating the biological activity and physicochemical properties of aniline-based compounds.[4][5] This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will explore the core principles of the structure-activity relationship (SAR) of ortho-alkoxy anilines, delving into their synthesis, biological evaluation, and the profound impact of this seemingly simple ether linkage on molecular interactions.

The methoxy group, the smallest of the alkoxy substituents, is prevalent in many natural products and approved drugs.[4] It is often employed as a "scout" for exploring protein pockets, capable of improving ligand-protein binding and overall potency.[6] The ortho-alkoxy group, in particular, can exert a significant influence on the conformation of the aniline, affecting its basicity and hydrogen bonding capacity through steric and electronic effects.[5][7] This guide will dissect these effects, providing a framework for the rational design of ortho-alkoxy aniline derivatives with tailored biological activities. We will explore how variations in the alkoxy chain length, branching, and cyclization can be leveraged to optimize target engagement, selectivity, and pharmacokinetic profiles.

This guide will not only present a theoretical analysis of SAR but will also provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of ortho-alkoxy anilines. By bridging the gap between theoretical SAR principles and practical laboratory application, we aim to empower researchers to harness the full potential of the ortho-alkoxy aniline scaffold in their drug discovery endeavors.

Synthetic Methodologies: Accessing the Ortho-Alkoxy Aniline Core

The synthesis of ortho-alkoxy anilines can be approached through several strategic routes, with the choice of method often dictated by the desired complexity of the alkoxy group and the overall synthetic scheme. Direct ortho-alkylation of anilines and palladium-catalyzed cross-coupling reactions are among the most versatile and widely employed methods.

Direct Ortho-Alkylation of Anilines

The direct functionalization of the C-H bond at the ortho position of anilines represents an atom-economical approach to installing the desired alkoxy group. While challenging due to the potential for N-alkylation and lack of regioselectivity, recent advances in catalysis have enabled highly selective ortho-alkylation reactions. For instance, yttrium-catalyzed ortho-selective C-H addition of N,N-dimethyl anilines to alkenes provides a direct route to branched alkyl substituents.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful and versatile platform for the synthesis of ortho-alkoxy anilines.[10] This approach typically involves the coupling of an ortho-alkoxy-substituted aryl halide with an amine or an ammonia surrogate.

Core Structure-Activity Relationship (SAR) of Ortho-Alkoxy Anilines

The ortho-alkoxy group can profoundly influence the biological activity of an aniline-based molecule through a combination of steric and electronic effects. Understanding these effects is paramount for rational drug design.

Influence on Physicochemical Properties

The introduction of an ortho-alkoxy group can modulate key physicochemical properties such as lipophilicity, polarity, and basicity. The methoxy group, for instance, is considered a non-lipophilic substituent that can improve ligand-protein binding without significantly increasing the overall lipophilicity of the molecule.[6] The "ortho effect" can also impact the basicity of the aniline nitrogen. The presence of a bulky ortho-substituent can cause steric hindrance, forcing the amino group out of the plane of the aromatic ring and inhibiting resonance, which in turn can affect its pKa.[7]

Impact on Biological Activity: A Focus on Kinase Inhibition

Ortho-alkoxy anilines are prevalent scaffolds in a wide range of biologically active molecules, including potent kinase inhibitors. The ortho-alkoxy group can play several critical roles in kinase binding:

-

Direct Hydrogen Bonding: The oxygen atom of the alkoxy group can act as a hydrogen bond acceptor, forming crucial interactions with residues in the kinase active site. For example, in a series of indolylpropylphenylpiperazine derivatives targeting the 5-HT1A receptor, the ortho-methoxy group was found to act as a hydrogen-bond acceptor with Ser5.42.[11]

-

Solvent-Exposed Vector: The ortho-alkoxy group can be oriented towards a solvent-accessible pocket in the kinase binding site. This provides a valuable vector for further modification to improve properties such as solubility. In the development of JAK2 inhibitors, the methoxy group served as a solvent-accessible site to modify the solubility of a macrocyclic inhibitor.[12]

-

Conformational Restriction: The steric bulk of the ortho-alkoxy group can restrict the rotation of the aniline ring, locking the molecule into a specific, biologically active conformation. This can lead to improved potency and selectivity.

The following table summarizes the impact of ortho-alkoxy substitution on the activity of various kinase inhibitors, highlighting the importance of this functional group in achieving high potency.

| Compound Class | Target Kinase | Ortho-Alkoxy Substituent | IC50 (nM) | Reference |

| 2-Substituted Aniline Pyrimidine | Mer Kinase | Varies | 37.5 | [13] |

| Purine Derivatives | Bcr-Abl | Varies | 130 | [14] |

| Quinoxaline Derivatives | ASK1 | Isopropyl | 49.63 | [15] |

| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src Kinase | Methoxy | Potent | [16] |

Note: The IC50 values are for the lead compounds in the respective studies and are intended to be illustrative of the potencies achievable with this scaffold.

The following diagram illustrates a conceptual workflow for a typical SAR study on ortho-alkoxy anilines.

Sources

- 1. dadun.unav.edu [dadun.unav.edu]

- 2. actifsource.com [actifsource.com]

- 3. graphviz.readthedocs.io [graphviz.readthedocs.io]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. tandfonline.com [tandfonline.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. ortho -Selective C–H addition of N , N -dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00833J [pubs.rsc.org]

- 9. ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib | MDPI [mdpi.com]

- 15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-(2-Cyclohexylethoxy)-4-methylaniline from 2-amino-5-methylphenol

Executive Summary

This Application Note details the robust synthesis of 2-(2-cyclohexylethoxy)-4-methylaniline starting from 2-amino-5-methylphenol (6-amino-m-cresol).

The core synthetic challenge is chemoselectivity . The starting material contains two nucleophilic sites: the phenoxide oxygen and the aniline nitrogen. Direct alkylation with 2-cyclohexylethyl bromide typically yields a difficult-to-separate mixture of N-alkyl, O-alkyl, and N,O-dialkyl species [1].

To ensure high purity (>98%) suitable for pharmaceutical applications, this protocol utilizes a Protection-Alkylation-Deprotection (PAD) strategy. We recommend tert-butyloxycarbonyl (Boc) protection of the amine, followed by Williamson ether synthesis, and subsequent acidic deprotection. This route guarantees exclusive O-alkylation and simplifies purification.

Strategic Pathway & Mechanism

Retrosynthetic Analysis

The target molecule is an ether-substituted aniline. The shift in IUPAC numbering between the starting material (phenol priority) and product (aniline priority) must be noted to track substituents correctly:

-

Starting Material: 2-amino-5-methylphenol (OH at C1,

at C2, -

Product: 2-(2-cyclohexylethoxy)-4-methylaniline (

at C1, OR at C2,

Reaction Workflow

The synthesis proceeds through three distinct stages:

-

Chemoselective N-Protection: Kinetic control is used to protect the more nucleophilic amine using

. -

** O-Alkylation:** The phenol is alkylated using 2-cyclohexylethyl bromide in the presence of a weak base (

) to avoid elimination side-products. -

Deprotection: Removal of the Boc group under acidic conditions to release the free amine.

Figure 1: Synthetic workflow for the chemoselective preparation of the target ether.

Detailed Experimental Protocols

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS No. |

| 2-Amino-5-methylphenol | 123.15 | 1.0 | Substrate | 2835-98-5 |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | Protecting Group | 24424-99-5 |

| 2-Cyclohexylethyl bromide | 191.11 | 1.2 | Alkylating Agent | 1647-26-3 |

| Potassium Carbonate | 138.21 | 2.0 | Base | 584-08-7 |

| Trifluoroacetic Acid (TFA) | 114.02 | 10.0 | Deprotection | 76-05-1 |

Protocol 1: N-Boc Protection

Objective: Selectively mask the amine to prevent N-alkylation.

-

Setup: Charge a 3-neck round-bottom flask (RBF) with 2-amino-5-methylphenol (1.0 equiv) and Tetrahydrofuran (THF) [10 vol].

-

Base Addition: Add Triethylamine (TEA) (1.2 equiv) and cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Dropwise add a solution of

(1.1 equiv) in THF over 30 minutes.-

Note: The amine is significantly more nucleophilic than the phenol; no O-Boc product is observed under these conditions.

-

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Concentrate THF in vacuo. Dissolve residue in EtOAc, wash with 0.5M HCl (to remove unreacted amine/TEA) and Brine. Dry over

.[1][3] -

Yield: Expect >90% of N-(2-hydroxy-4-methylphenyl)carbamate.

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Attach the cyclohexylethyl chain to the phenolic oxygen.

-

Solvation: Dissolve the N-Boc intermediate (from 3.2) in anhydrous DMF (Dimethylformamide) [8 vol].

-

Deprotonation: Add

(2.0 equiv). Stir at RT for 30 minutes. The solution may turn yellow/orange due to phenoxide formation. -

Alkylation: Add 2-cyclohexylethyl bromide (1.2 equiv).

-

Heating: Heat the reaction mixture to 60–70 °C for 12–16 hours.

-

Critical Control Point: Do not exceed 80 °C to prevent thermal degradation of the Boc group or elimination of the alkyl bromide to vinylcyclohexane.

-

-

Workup: Cool to RT. Pour into ice water (20 vol). The product often precipitates.

-

Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (0-20% EtOAc in Hexane).

Protocol 3: Deprotection & Isolation

Objective: Remove the Boc group to yield the final aniline.

-

Dissolution: Dissolve the alkylated intermediate in DCM (Dichloromethane) [5 vol].

-

Acidolysis: Add TFA (10 equiv) dropwise at 0 °C.

-

Reaction: Stir at RT for 2 hours. Monitor for disappearance of the Boc-protected spot by TLC.

-

Neutralization (Critical):

-

Concentrate the reaction mixture to remove excess TFA.

-

Redissolve the oily residue in DCM.

-

Slowly add saturated

solution until pH > 8.

-

-

Isolation: Separate the organic layer, dry over

, and concentrate. -

Final Product: 2-(2-Cyclohexylethoxy)-4-methylaniline .

-

Appearance: Pale yellow oil or low-melting solid.

-

Analytical Validation (Self-Validating System)

To confirm the structure and exclude regioisomers (N-alkylated), verify the following NMR signatures:

-

1H NMR (CDCl3, 400 MHz):

-

3.8–4.0 ppm (t, 2H): Triplet corresponding to

-

3.5–4.5 ppm (br s, 2H): Broad singlet for the free aniline

- 2.2 ppm (s, 3H): Aryl methyl group.

- 6.5–6.8 ppm (m, 3H): Aromatic protons.[5]

-

3.8–4.0 ppm (t, 2H): Triplet corresponding to

-

Mass Spectrometry (ESI+):

-

Target Mass: Calculate

.[5] Formula -

Look for peak at m/z 234.35 .

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |